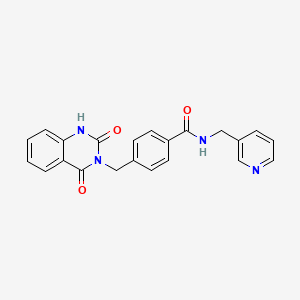
4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic molecule It consists of a quinazoline core, a pyridine moiety, and a benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with suitable quinazoline, pyridine, and benzamide derivatives.
Reaction Steps
Step 1: : Formation of the quinazoline core by cyclization of appropriate precursors.
Step 2: : Alkylation to introduce the pyridine moiety.
Step 3: : Coupling with benzamide under conditions favoring amide bond formation.
Industrial Production Methods
Industrial methods often involve:
High-Temperature Reactions: : Controlled conditions to achieve high yield and purity.
Catalysis: : Use of catalysts to enhance reaction rates and selectivity.
Purification: : Techniques like crystallization, chromatography, and recrystallization for product isolation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Converts specific groups to their oxidized forms.
Reduction: : Adds hydrogen or removes oxygen to modify functional groups.
Substitution: : Replaces one substituent with another under controlled conditions.
Common Reagents and Conditions
Oxidation: : Employing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Often requires nucleophilic or electrophilic reagents.
Major Products Formed
The major products depend on the nature of the reagents and the specific reaction pathway. For example:
Oxidation: : Might lead to carboxylated derivatives.
Reduction: : Could produce alcohols or amines.
Substitution: : Results in altered functional groups retaining the core structure.
Applications De Recherche Scientifique
This compound finds applications in various scientific fields:
Chemistry
Catalysis: : As a ligand or a catalyst itself in organic reactions.
Material Science: : Modifying materials for desired chemical properties.
Biology
Biochemical Studies: : Investigating interactions with enzymes or other biomolecules.
Medicine
Pharmaceuticals: : Potential for developing therapeutic agents.
Industry
Chemical Manufacturing: : As a precursor or an intermediate in synthetic processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : Binding to specific proteins or enzymes, altering their function.
Pathways Involved: : May modulate biochemical pathways like signal transduction or metabolic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline Derivatives: : Structurally related but may differ in reactivity or specificity.
Pyridine-Based Molecules: : Share similar functional groups but with distinct pharmacological profiles.
Benzamides: : Often found in pharmaceutical applications with varying activities.
Uniqueness
Specific Binding Affinity: : Offers a unique profile in binding to molecular targets.
Reaction Specificity: : Tailored reactivity compared to other similar compounds, offering distinct advantages in specific applications.
Propriétés
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-20(24-13-16-4-3-11-23-12-16)17-9-7-15(8-10-17)14-26-21(28)18-5-1-2-6-19(18)25-22(26)29/h1-12H,13-14H2,(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJIOPFYNPTYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














